Cas no 4260-41-7 (3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione)
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-Methylphenyl)pyrimidine-2,4(1H,3H)-dione
- 4260-41-7
- DTXSID80551429
- F1967-2294
- AKOS026713596
- SCHEMBL5325747
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- Inchi: 1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)
- InChI Key: ALJHDIINIMWJOZ-UHFFFAOYSA-N
- SMILES: O=C1NC=CC(N1C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 202.074227566Da
- Monoisotopic Mass: 202.074227566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 49.4Ų
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P220236-100mg |
3-(p-tolyl)pyrimidine-2,4(1h,3h)-dione |
4260-41-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P220236-500mg |
3-(p-tolyl)pyrimidine-2,4(1h,3h)-dione |
4260-41-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | P220236-1g |
3-(p-tolyl)pyrimidine-2,4(1h,3h)-dione |
4260-41-7 | 1g |
$ 570.00 | 2022-06-03 | ||
| Life Chemicals | F1967-2294-0.25g |
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione |
4260-41-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F1967-2294-0.5g |
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione |
4260-41-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F1967-2294-1g |
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione |
4260-41-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F1967-2294-2.5g |
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione |
4260-41-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F1967-2294-5g |
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione |
4260-41-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F1967-2294-10g |
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione |
4260-41-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
Introduction to 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 4260-41-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, identified by its CAS number 4260-41-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine derivatives family, which is well-documented for its role in the development of pharmaceuticals and agrochemicals. The presence of a phenyl group at the 3-position and a dione moiety at the 2 and 4 positions imparts unique reactivity and functionality, making it a valuable scaffold for further chemical modifications and biological investigations.
The structure of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione features a six-membered aromatic ring system composed of nitrogen atoms at the 1, 2, and 4 positions, with a ketone group at the 2-position and another at the 4-position. The para-substituted tolyl group (methylphenyl) at the 3-position enhances its solubility and interactions with biological targets. This molecular architecture allows for diverse interactions with enzymes and receptors, positioning it as a promising candidate for drug discovery programs.
In recent years, 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has been explored in several cutting-edge research areas. One notable application lies in its role as an intermediate in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The pyrimidine core is a common motif in many kinase inhibitors due to its ability to mimic ATP binding pockets. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases, including those involved in pathways such as EGFR (epidermal growth factor receptor) and JAK (janus kinase). The para-tolyl group enhances binding affinity by optimizing hydrophobic interactions with the kinase active site.
Furthermore, research has highlighted the potential of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione in developing antimicrobial agents. The dione moiety introduces electrophilic centers that can engage with microbial enzymes or DNA gyrase, disrupting essential biological processes. Preliminary studies have shown that certain derivatives exhibit activity against Gram-positive bacteria, making them attractive candidates for novel antibiotics. The structural flexibility of this compound allows for modifications that can fine-tune its antimicrobial spectrum while minimizing toxicity to host cells.
The compound has also been investigated for its anti-inflammatory properties. Pyrimidine derivatives are known to modulate inflammatory pathways by interacting with transcription factors such as NF-κB. In vitro assays have indicated that 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione can suppress pro-inflammatory cytokine production by inhibiting key signaling cascades. This finding aligns with the growing interest in small-molecule inhibitors as therapeutic agents for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the use of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione in neurodegenerative disease research. The pyrimidine scaffold is present in several drugs used to treat conditions like Alzheimer's disease and Parkinson's disease. Researchers have hypothesized that derivatives of this compound may interfere with pathological protein aggregation or enhance cholinergic neurotransmission. Early studies using cell culture models have shown promise in reducing amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology.
The synthesis of 3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions that highlight its synthetic utility. One common approach includes condensation reactions between appropriately substituted acetophenones and urea or thiourea derivatives under acidic or basic conditions. The reaction proceeds via nucleophilic addition followed by cyclization to form the pyrimidine ring system. The introduction of the para-tolyl group can be achieved through Friedel-Crafts alkylation or other aromatic substitution reactions.
The chemical properties of this compound make it amenable to further derivatization using techniques such as halogenation, alkylation, or sulfonylation. These modifications can enhance specific biological activities or improve pharmacokinetic profiles. For instance, introducing fluorine atoms at strategic positions can increase metabolic stability while maintaining target binding affinity.
In conclusion,3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 4260-41-7) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its role in developing kinase inhibitors,antimicrobial agents, anti-inflammatory drugs,and neurodegenerative disease treatments underscores its importance as a chemical biology tool kit component. As research continues to uncover new biological functions and synthetic pathways,this compound will likely remain at the forefront of medicinal chemistry innovation.
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